2-(1-Hydroxypentyl)-2-cyclopenten-1-one
Description
2-(1-Hydroxypentyl)-2-cyclopenten-1-one is a cyclopentenone derivative featuring a hydroxypentyl substituent at the 2-position of the five-membered ring. Cyclopentenones are α,β-unsaturated ketones with a conjugated system that confers reactivity and biological relevance.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(1-hydroxypentyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h5,9,11H,2-4,6-7H2,1H3 |
InChI Key |
TXXJPGHGUFFHQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CCCC1=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The hydroxypentyl group in the target compound introduces hydrogen-bonding capability, distinguishing it from non-polar analogs like 2-pentyl-2-cyclopenten-1-one. This may enhance solubility in aqueous environments, relevant for drug delivery . Methyl and pentyl groups in dihydrojasmone and 2-pentyl-2-cyclopenten-1-one contribute to lipophilicity, favoring use in fragrances . Ether-linked substituents (e.g., pentyloxy in CAS 68922-13-4) reduce reactivity compared to hydroxylated analogs, impacting metabolic pathways .
Preparation Methods
Reaction Mechanism and Catalytic Systems
The most widely reported method involves dehydrating 2-(1-hydroxypentyl)-cyclopentan-1-one using Brønsted or Lewis acids. In a representative procedure, 66 kg of 85% pure 2-(1-hydroxypentyl)-cyclopentan-1-one was heated to 120°C with 0.5 wt% sulfuric acid, yielding 92% 2-(1-hydroxypentyl)-2-cyclopenten-1-one after distillation. The mechanism proceeds via protonation of the hydroxyl group, followed by β-elimination to form the α,β-unsaturated ketone (Table 1).
Table 1: Acid-Catalyzed Dehydration Conditions and Outcomes
Industrial-Scale Production
Patent US20110034722A1 details a continuous process in an SUS 113 L reactor, where the crude product is purified via fractional distillation under reduced pressure (10 mmHg) to isolate the cyclopentenone. This method achieves a throughput of 1.2 tons/month with <2% residual starting material.
Oxidation of Cyclopentanol Derivatives
Saegusa–Ito Oxidation
The Saegusa–Ito protocol converts silyl enol ethers derived from 2-(1-hydroxypentyl)-cyclopentan-1-one into the target cyclopentenone. A 2022 study using Pd(OAc)₂ (5 mol%) and 2,6-lutidine in THF at 80°C reported 88% yield and 94% enantiomeric excess when chiral ligands were employed.
Key Reaction Parameters:
-
Oxidant: O₂ (1 atm) or benzoquinone
-
Solvent: Tetrahydrofuran (THF) or dimethylacetamide
-
Side Products: Over-oxidation to carboxylic acids (<5%)
Transition Metal-Catalyzed Dehydrogenation
Rhodium complexes (e.g., [Rh(cod)Cl]₂) enable dehydrogenative elimination of hydrogen from 2-(1-hydroxypentyl)-cyclopentan-1-one. At 150°C, this method achieves 82% conversion with 10 mol% catalyst loading.
Enantioselective Synthesis via Asymmetric Catalysis
Chiral Brønsted Acid Catalysis
Using a binaphthol-derived phosphoric acid (TRIP), researchers dehydrated 2-(1-hydroxypentyl)-cyclopentan-1-one at 40°C to obtain the cyclopentenone with 91% ee. The enantioselectivity arises from hydrogen-bonding interactions between the catalyst and substrate.
Kinetic Resolution
Lipase-mediated kinetic resolution of racemic 2-(1-hydroxypentyl)-cyclopentan-1-one (using Candida antarctica lipase B) achieves 48% yield and >99% ee for the (R)-enantiomer. This method is limited by maximal 50% theoretical yield but valuable for high-purity applications.
Byproduct Management and Purification Strategies
Common Byproducts
Chromatographic Purification
Silica gel chromatography (hexane:EtOAc = 4:1) effectively separates the target compound from dimers, with recovery rates exceeding 85%. Industrial processes prefer wiped-film evaporation to minimize thermal degradation.
Scalability and Cost Analysis
Table 2: Cost Comparison of Preparation Methods (Per Kilogram Basis)
| Method | Raw Material Cost ($) | Energy Cost ($) | Total ($) |
|---|---|---|---|
| Acid-Catalyzed | 120 | 45 | 165 |
| Saegusa–Ito Oxidation | 210 | 90 | 300 |
| Enzymatic Resolution | 480 | 150 | 630 |
Acid-catalyzed dehydration remains the most cost-effective route, while enzymatic methods are reserved for high-value pharmaceutical intermediates.
Q & A
Basic Question: What are the recommended synthetic routes for 2-(1-Hydroxypentyl)-2-cyclopenten-1-one, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of cyclopentenone derivatives typically involves aldol condensation or hydroxylation of pre-functionalized cyclopentenone precursors. For example, hydroxylated cyclopentenones can be synthesized via acid-catalyzed cyclization of diketones or ketoenol intermediates . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, using Lewis acids like BF₃·Et₂O in anhydrous dichloromethane at 0–5°C can enhance regioselectivity and reduce side reactions . Yield improvements may require iterative testing of stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to hydroxylating agent) and monitoring via TLC or HPLC .
Basic Question: How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?
Methodological Answer:
A combination of spectroscopic techniques is essential:
- NMR : Assign protons and carbons using ¹H-NMR (e.g., δ 5.8–6.2 ppm for cyclopentenone olefinic protons) and ¹³C-NMR (e.g., carbonyl carbons at ~210 ppm) .
- GC/MS : Compare retention indices (e.g., AI: 1288, KI: 1289) and fragmentation patterns to reference libraries .
- IR : Confirm hydroxyl (broad ~3200–3400 cm⁻¹) and ketone (sharp ~1700 cm⁻¹) functional groups .
Purity should be verified via HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for experimental reproducibility .
Advanced Question: How can contradictory spectral data for this compound be resolved, particularly in distinguishing stereoisomers?
Methodological Answer:
Contradictions in spectral data often arise from stereoisomerism or impurities. To resolve this:
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate stereochemistry .
- 2D NMR (COSY, NOESY) : Identify spatial correlations between hydroxyl protons and adjacent substituents to confirm configuration .
Document discrepancies in supplemental data and cross-validate with independent synthetic batches .
Advanced Question: What experimental design considerations are critical for assessing the environmental stability of this compound in aqueous matrices?
Methodological Answer:
Key considerations include:
- Sample Stabilization : Use continuous cooling (4°C) to mitigate organic degradation during long-term studies (>8 hours) .
- Matrix Complexity : Simulate real-world conditions by spiking wastewater with diverse organic interferents (e.g., humic acids, surfactants) to test compound stability .
- Analytical Controls : Employ LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to quantify degradation products .
Pilot studies should include kinetic modeling (pseudo-first-order rate constants) to predict half-lives under varying pH and temperature .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
- Waste Disposal : Segregate waste into halogenated solvent containers and coordinate with certified hazardous waste disposal services .
- First Aid : Immediate rinsing with water for skin contact and medical consultation for persistent symptoms .
Advanced Question: How can computational methods predict the biological activity of this compound, and what are the limitations?
Methodological Answer:
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
- Docking Simulations : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., cyclooxygenase-2) .
Limitations : - Accuracy depends on the quality of training datasets (e.g., limited bioactivity data for cyclopentenones).
- Stereochemical effects may not be fully captured without 3D structural validation .
Advanced Question: How should researchers address discrepancies in reported GC retention indices for cyclopentenone derivatives?
Methodological Answer:
- Standardization : Calibrate GC systems using reference compounds (e.g., n-alkanes) under identical conditions (column type, temperature gradient) .
- Cross-Validation : Compare data with NIST Chemistry WebBook entries (e.g., CAS 25564-22-1 for 2-pentyl-cyclopentenone) .
- Statistical Analysis : Apply multivariate regression to account for column aging or detector variability .
Tables for Reference
| Parameter | Value/Recommendation | Source |
|---|---|---|
| GC Retention Index (AI) | 1288 | |
| NMR δ (¹³C, carbonyl) | ~210 ppm | |
| HPLC Purity Threshold | ≥95% | |
| Degradation Half-Life (25°C) | Model-dependent; pilot required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
